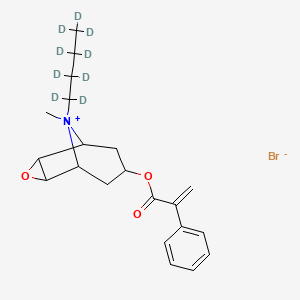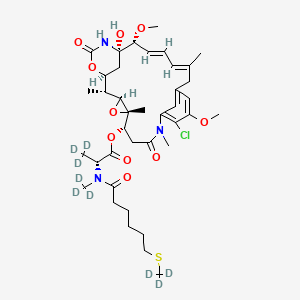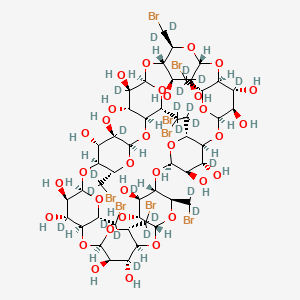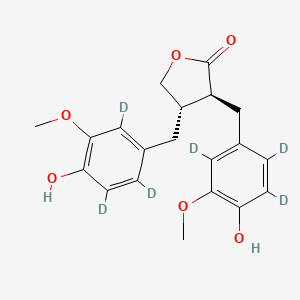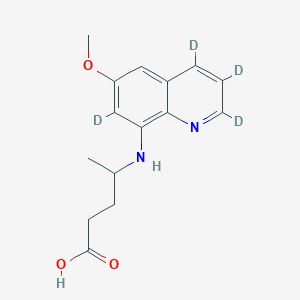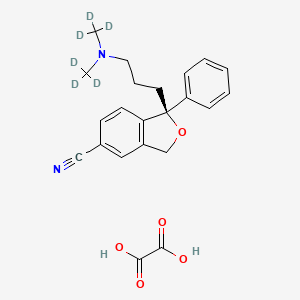
(S)-Desfluoro Citalopram-d6 (oxalate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Desfluoro Citalopram-d6 (oxalate) is a deuterium-labeled derivative of Citalopram, a selective serotonin reuptake inhibitor. This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of Citalopram and its analogs. The deuterium labeling allows for precise tracking and analysis in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Desfluoro Citalopram-d6 (oxalate) involves several steps, starting with the preparation of the deuterium-labeled precursor. The key steps include:
Deuterium Labeling: Introduction of deuterium atoms into the precursor molecule.
Formation of the Benzofuran Ring: Cyclization reactions to form the benzofuran ring structure.
Substitution Reactions: Introduction of the amino group and other functional groups.
Oxalate Formation: Conversion of the final product into its oxalate salt form for stability and solubility.
Industrial Production Methods
Industrial production of (S)-Desfluoro Citalopram-d6 (oxalate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors.
Purification: Multiple purification steps, including crystallization and chromatography, to ensure high purity.
Quality Control: Rigorous testing to confirm the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Desfluoro Citalopram-d6 (oxalate) undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized metabolites.
Reduction: Reduction of functional groups under specific conditions.
Substitution: Nucleophilic substitution reactions to modify the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles like amines and thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized metabolites.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted analogs with different functional groups.
Scientific Research Applications
(S)-Desfluoro Citalopram-d6 (oxalate) is widely used in scientific research, including:
Chemistry: Studying reaction mechanisms and kinetics.
Biology: Investigating the metabolic pathways and interactions with biological molecules.
Medicine: Researching the pharmacokinetics and pharmacodynamics of Citalopram and its analogs.
Industry: Developing new antidepressant drugs and improving existing formulations.
Mechanism of Action
(S)-Desfluoro Citalopram-d6 (oxalate) exerts its effects by inhibiting the reuptake of serotonin in the brain. This leads to increased serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
Citalopram: The parent compound, a selective serotonin reuptake inhibitor.
Escitalopram: The S-enantiomer of Citalopram, with higher potency and selectivity.
Desmethyl Citalopram: A metabolite of Citalopram with similar pharmacological properties.
Uniqueness
(S)-Desfluoro Citalopram-d6 (oxalate) is unique due to its deuterium labeling, which allows for precise tracking in biological systems. This makes it a valuable tool in pharmacokinetic and pharmacodynamic studies, providing insights into the metabolism and action of Citalopram and its analogs.
Properties
Molecular Formula |
C22H24N2O5 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(1S)-1-[3-[bis(trideuteriomethyl)amino]propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile;oxalic acid |
InChI |
InChI=1S/C20H22N2O.C2H2O4/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;3-1(4)2(5)6/h3-5,7-10,13H,6,11-12,15H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1/i1D3,2D3; |
InChI Key |
MCSDUGFBIQIOCC-RURDCJKXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3)C([2H])([2H])[2H].C(=O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


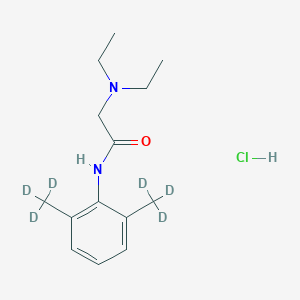
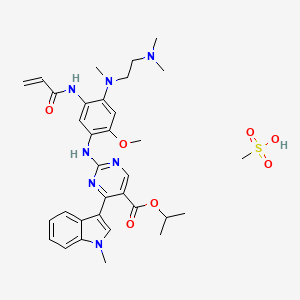
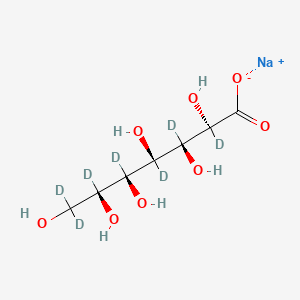
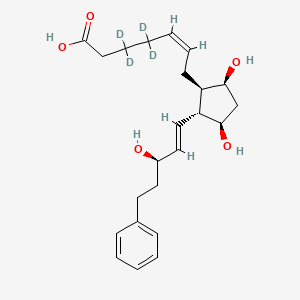
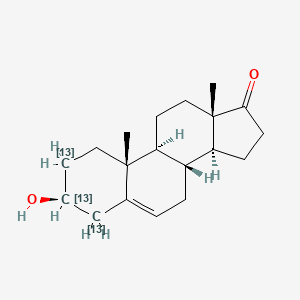
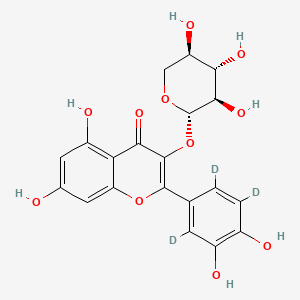

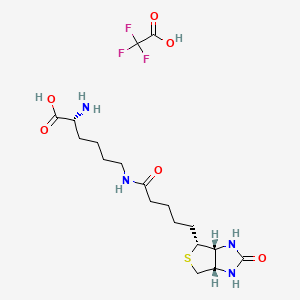
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)
